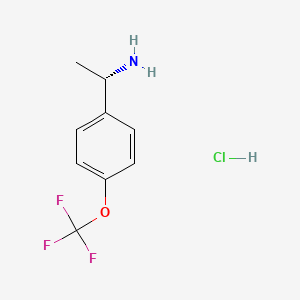
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of phenylhydrazine, which is an organic compound with the formula C6H5NHNH2 . The “(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine” part suggests that it has a trifluoromethoxy group (-OCF3) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with a trifluoromethoxy group attached, along with an ethanamine group. The “(S)-1-” prefix indicates that the compound has chirality, meaning it exists in two forms that are mirror images of each other .Chemical Reactions Analysis
Phenylhydrazines can undergo a variety of chemical reactions, including condensation with aldehydes and ketones to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethoxy group could make the compound more electronegative .科学研究应用
M-TFMA hydrochloride has been used in a variety of scientific research applications, including the study of the effects of various neurotransmitters on behavior and cognition. It has also been used to investigate the effects of psychostimulants, such as amphetamines, on behavior and cognition. Additionally, m-TFMA hydrochloride has been used in the development of drugs for the treatment of psychiatric, neurological, and metabolic disorders.
作用机制
M-TFMA hydrochloride is believed to act as an agonist of the serotonin, dopamine, and norepinephrine receptors. It is thought to increase the levels of these neurotransmitters in the brain, leading to an increase in alertness, focus, and energy. Additionally, m-TFMA hydrochloride is thought to act as an inhibitor of the reuptake of these neurotransmitters, leading to an increase in their levels in the synapse.
Biochemical and Physiological Effects
m-TFMA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an increase in alertness, focus, and energy. Additionally, m-TFMA hydrochloride has been found to have a mild stimulant effect, which can lead to increased physical performance. Finally, m-TFMA hydrochloride has been found to have antidepressant-like effects, which can lead to an improvement in mood.
实验室实验的优点和局限性
M-TFMA hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it an attractive option for research purposes. Additionally, it is known to be non-toxic and has a low potential for abuse, making it a safe option for laboratory use. However, there are some limitations to using m-TFMA hydrochloride in laboratory experiments. For example, it is not known to be very stable in solution, making it difficult to store and use for long periods of time. Additionally, it is not known to be very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for the use of m-TFMA hydrochloride in scientific research. For example, it could be used to investigate the effects of psychostimulants on behavior and cognition, as well as the potential for developing drugs for the treatment of psychiatric, neurological, and metabolic disorders. Additionally, m-TFMA hydrochloride could be used to investigate the effects of various neurotransmitters on behavior and cognition. Finally, it could be used to study the biochemical and physiological effects of various drugs and compounds.
合成方法
The synthesis of m-TFMA hydrochloride involves a multi-step process. First, the starting material, 4-trifluoromethoxybenzaldehyde, is reacted with ethyl amine in the presence of a base, such as sodium hydroxide, to form an intermediate compound, 4-trifluoromethoxybenzyl ethylamine. This intermediate compound is then reacted with hydrochloric acid to form the final product, m-TFMA hydrochloride.
安全和危害
属性
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQSXJYHZMDFP-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391540-47-8 |
Source


|
| Record name | (S)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2783391.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783393.png)

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2783396.png)

![N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2783400.png)


![3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B2783404.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2783408.png)
![4-butoxy-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783410.png)

